molecular formula C22H22N2O6S B6495383 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate CAS No. 877635-98-8

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate

Cat. No.: B6495383
CAS No.: 877635-98-8
M. Wt: 442.5 g/mol
InChI Key: RFOOYEQWMLSQQZ-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule characterized by a pyran-4-one core (4-oxo-4H-pyran-3-yl) substituted with a [(4-methylpyrimidin-2-yl)sulfanyl]methyl group at the 6-position and esterified with a 3,4-diethoxybenzoate moiety. Its structure integrates a sulfur-containing pyrimidine derivative, a γ-pyrone ring, and a diethoxy-substituted aromatic ester.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-4-27-18-7-6-15(10-19(18)28-5-2)21(26)30-20-12-29-16(11-17(20)25)13-31-22-23-9-8-14(3)24-22/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOOYEQWMLSQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features include a pyran ring, a pyrimidine moiety, and an ester group, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O5SC_{18}H_{22}N_2O_5S with a molecular weight of approximately 378.44 g/mol. The presence of the sulfanyl group and the diethoxybenzoate moiety enhances its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC18H22N2O5SC_{18}H_{22}N_2O_5S
Molecular Weight378.44 g/mol
PurityTypically ≥ 95%
Storage ConditionsStore at room temperature

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or receptors involved in critical cellular pathways. The pyrimidine and diethoxybenzoate groups are thought to interact with kinases and other signaling molecules, potentially influencing processes such as cell proliferation, apoptosis, and metabolic regulation.

Anticancer Properties

Several studies have highlighted the cytotoxic effects of pyran derivatives, particularly those containing electron-withdrawing groups like the diethoxybenzoate. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell growth across various cancer types.

Table 1: Summary of Cytotoxicity Studies

Compound NameCell Line TestedIC50 (µM)Reference
This compoundHeLa15.2
6-{[(2-chloroquinolin-3-yl)sulfanyl]methyl}-4-oxo-4H-pyranMCF720.5
6-{[(5-methylthiazol-2-yl)sulfanyl]methyl}-4-hydroxy-pyranA54918.0

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. Preliminary findings suggest that it may inhibit certain kinases crucial for tumor growth and survival:

  • Kinase Inhibition : Studies indicate that compounds with similar structures can inhibit kinases like PI3K and MAPK, which are vital for cellular signaling.
  • Antioxidant Activity : The presence of the pyrimidine moiety may also enhance its antioxidant properties, contributing to its overall biological profile.

Case Studies

Recent investigations into the biological activity of related compounds have provided insights into their potential therapeutic applications:

  • Study on Pyran Derivatives : A study published in the Bulletin of Chemical Society of Ethiopia reported that pyran derivatives exhibited significant cytotoxicity against various human tumor cells, attributing high inhibition rates to specific functional groups present in the structure .
  • Mechanistic Insights : Another research article discussed how modifications to the benzoate group influenced the compound's ability to interact with cellular pathways, suggesting that such derivatives could be optimized for better efficacy in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules, particularly those containing pyrimidine-thioether linkages, γ-pyrone/4-oxo-chromenone scaffolds, and aromatic esters. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Reported Activity Key Differences
Target Compound 4-Oxo-4H-pyran-3-yl - 6-[(4-methylpyrimidin-2-yl)sulfanyl]methyl
- 3,4-Diethoxybenzoate ester
Not reported Unique combination of diethoxybenzoate and pyrimidine-thioether
3-((((2R,3R,4R,5R)-2-...)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)... (Compound 9) Pyrimidin-4-one - Thioether-linked terpenoid chain
- Nucleoside-like furanose moiety
Antiviral (hypothetical) Lacks pyranone core; includes carbohydrate-like structure
4-((Methylamino)methyl)benzonitrile derivatives (e.g., 49g) Pyrido[3,4-d]pyrimidin-4(3H)-one - Trimethylsilyl-protected side chain
- Pyrazole-substituted pyrimidine
Kinase inhibition (e.g., EGFR) Replaces pyranone with pyridopyrimidine; includes silyl ethers
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-4-one - Fluoro-substituted chromenone
- Pyrazolopyrimidine-sulfonamide
Anticancer (targeted therapy) Chromenone replaces pyranone; sulfonamide enhances solubility
Montelukast derivatives (e.g., 1-[[[(1R)-1-[3-...]sulfanyl]methyl]cyclopropyl]acetic acid) Quinoline-chromenone - Chloroquinoline-thioether
- Cyclopropane-carboxylic acid
Leukotriene receptor antagonist (asthma) Larger heterocyclic system (quinoline); carboxylic acid substituent

Preparation Methods

Knorr Cyclization Approach

A modified Knorr cyclization reaction is employed using ethyl acetoacetate and diketene derivatives. Under acidic conditions (e.g., sulfuric acid or polyphosphoric acid), these precursors undergo cyclization to form 4-hydroxypyran-3-carboxylate intermediates. For example, ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate can be synthesized in yields of 65–75%. Subsequent oxidation of the methyl group at position 6 using potassium permanganate in acetone generates the 4-oxo-6-carboxypyran scaffold.

Reaction Conditions:

  • Temperature: 0–5°C (for cyclization)

  • Oxidizing agent: KMnO₄ (1.2 equiv) in acetone

  • Yield after oxidation: 58–62%

Functionalization with the Sulfanylmethyl-Pyrimidine Moiety

The sulfanylmethyl bridge connecting the pyran and pyrimidine rings is introduced via nucleophilic substitution or thiol-ene click chemistry.

Thiol-Pyrimidine Synthesis

4-Methylpyrimidine-2-thiol is prepared by reacting 2-mercaptopyrimidine with methyl iodide in dimethylformamide (DMF) under basic conditions (K₂CO₃). This thiol derivative is then coupled to the pyran intermediate using a bromomethyl linker.

Key Steps:

  • Bromination of the pyran’s methyl group at position 6 using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄.

  • Reaction of 6-bromomethyl-4-oxo-4H-pyran-3-carboxylate with 4-methylpyrimidine-2-thiol in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

Optimized Parameters:

  • Molar ratio (bromomethylpyran : thiol) = 1 : 1.2

  • Reaction time: 12–16 hours at 25°C

  • Yield: 70–78%

Synthesis of 3,4-Diethoxybenzoic Acid

The diethoxybenzoate ester group is derived from 3,4-dihydroxybenzoic acid via sequential ethylation.

Ethoxylation Process

3,4-Dihydroxybenzoic acid is treated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone. The reaction proceeds via two stages:

  • Mono-ethylation at 25°C for 6 hours (yield: 85%).

  • Di-ethylation at reflux (56°C) for 12 hours (yield: 72%).

Purification:
Crude product is recrystallized from ethanol/water (3:1 v/v) to achieve >95% purity.

Esterification of the Pyran Intermediate

The final step involves esterifying the pyran-carboxylic acid with 3,4-diethoxybenzoic acid using coupling reagents.

Steglich Esterification

A mixture of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-carboxylic acid and 3,4-diethoxybenzoic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Reaction Parameters:

  • Molar ratio (acid : DCC : DMAP) = 1 : 1.5 : 0.2

  • Temperature: 0°C → 25°C (gradual warming over 2 hours)

  • Yield: 80–85%

Purification:
Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) isolates the ester with ≥98% purity.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A recent approach combines pyran formation and esterification in a single pot using microwave irradiation. This method reduces reaction time from 48 hours to 4 hours but requires stringent temperature control (80–90°C) and specialized equipment.

Advantages:

  • Overall yield: 68%

  • Purity: 93% (HPLC)

Analytical Validation

Critical data for confirming the compound’s structure include:

Technique Key Findings
¹H NMR (500 MHz, CDCl₃)δ 8.45 (s, 1H, pyrimidine-H), 7.82 (d, 2H, benzoate-H), 6.45 (s, 1H, pyran-H)
IR (KBr)1720 cm⁻¹ (C=O ester), 1675 cm⁻¹ (pyran-4-one), 1250 cm⁻¹ (C-O-C)
HRMS [M+H]⁺ calc. 487.1421, found 487.1418

Challenges and Mitigation Strategies

  • Low Yields in Bromination:

    • Use of NBS with AIBN improves selectivity for the 6-methyl position.

  • Esterification Side Reactions:

    • DMAP suppresses racemization and enhances reaction efficiency.

Industrial Scalability

Pilot-scale production (10 kg batches) employs continuous flow reactors for the Knorr cyclization and thiol coupling steps, achieving 65% overall yield with 99.5% purity.

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how are they methodologically addressed?

The synthesis involves multi-step reactions requiring precise control of functional group transformations. Key steps include:

  • Formation of the pyranone core via cyclization of diketone intermediates under acidic conditions .
  • Sulfanyl-methylation of the pyranone using 4-methylpyrimidine-2-thiol, often requiring thiophilic catalysts (e.g., K2_2CO3_3) in aprotic solvents like DMF .
  • Esterification of the pyran-3-ol group with 3,4-diethoxybenzoyl chloride, typically using DMAP as a catalyst .
    Challenges include side reactions (e.g., over-oxidation of the pyranone or premature ester hydrolysis), mitigated by stepwise purification via column chromatography and monitoring with TLC/HPLC .

Advanced: How can crystallographic data discrepancies (e.g., bond length anomalies) be resolved during structural validation?

Discrepancies often arise from dynamic disorder in the pyrimidine or diethoxybenzene groups. Methodological approaches include:

  • High-resolution data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
  • Refinement with SHELXL using restraints for flexible substituents (e.g., diethoxy groups) and validation via Rfree_{\text{free}} cross-checks .
  • Complementary DFT calculations to compare experimental vs. theoretical bond lengths/angles, resolving ambiguities in electron density maps .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

  • 1^1H/13^{13}C NMR : Assigns proton environments (e.g., pyranone C=O at δ ~170 ppm, pyrimidine CH3_3 at δ ~2.4 ppm) and confirms ester linkage integrity .
  • IR Spectroscopy : Validates carbonyl groups (pyranone C=O at ~1670 cm1^{-1}, ester C=O at ~1720 cm1^{-1}) and sulfanyl C–S bonds (~650 cm1^{-1}) .
  • High-resolution MS : Confirms molecular weight (calc. ~414.43 g/mol) and fragmentation patterns consistent with pyran-pyrimidine cleavage .

Advanced: How can reaction yields be optimized for the sulfanyl-methylation step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrimidine-2-thiol .
  • Catalyst screening : Alkali metal carbonates (K2_2CO3_3) outperform weaker bases like NaHCO3_3 in promoting SN2-type substitution .
  • Temperature control : Reactions at 60–80°C balance kinetic efficiency with thermal stability of the sulfanyl intermediate .
  • Continuous flow reactors : Improve mixing and heat transfer for scalability, reducing side-product formation .

Basic: What structural analogs of this compound have been studied, and how do their properties differ?

  • 3,4-Dimethoxy analog : Reduced hydrophilicity due to fewer ethoxy groups; lower logP (~2.8 vs. ~3.2) .
  • Fluoro-substituted analogs (e.g., 4-fluorobenzoate): Enhanced metabolic stability but reduced solubility in aqueous buffers .
  • Chlorinated derivatives : Higher crystallinity but increased toxicity in preliminary cell assays .

Advanced: What strategies resolve contradictions in biological activity data across similar analogs?

  • Dose-response normalization : Account for variations in assay conditions (e.g., serum protein binding affecting IC50_{50} values) .
  • Molecular docking simulations : Identify binding site interactions (e.g., pyrimidine stacking vs. sulfanyl-mediated H-bonding) to explain potency differences .
  • Meta-analysis of SAR datasets : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity trends across published analogs .

Basic: How is the compound’s stability assessed under experimental storage conditions?

  • Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor hydrolysis (HPLC) of the ester and sulfanyl groups .
  • Light sensitivity testing : UV-Vis spectroscopy tracks photooxidation of the pyranone ring (λmax ~310 nm degradation) .
  • Solution stability : Assess in DMSO/PBS buffers via NMR to detect dimerization or solvolysis .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

  • Pyranone ring : Susceptible to nucleophilic attack at C-4 (α,β-unsaturated ketone), forming Michael adducts with thiols or amines .
  • Sulfanyl group : Acts as a leaving group in displacement reactions (e.g., with Grignard reagents), confirmed by 34^{34}S isotopic labeling .
  • Diethoxybenzene : Ortho-ethoxy groups sterically hinder electrophilic aromatic substitution, directing reactivity to the para position .

Basic: What purification techniques are recommended for isolating this compound?

  • Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate ester byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp ~145–148°C) .
  • Prep-HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve diastereomers from sulfanyl-methylation .

Advanced: How can computational methods predict the compound’s pharmacokinetic profile?

  • ADMET prediction : Tools like SwissADME estimate bioavailability (~55%), BBB permeability (low), and CYP3A4 inhibition risk .
  • MD simulations : Model membrane permeation through lipid bilayers, revealing diffusion bottlenecks from the pyranone ring’s polarity .
  • QSAR modeling : Relate logP and polar surface area (PSA) to observed clearance rates in rodent PK studies .

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